3-(4-Pyridyl)-1H-pyrrole-2-carboxylic Acid is an organic compound characterized by a pyrrole ring substituted with a pyridine group and a carboxylic acid functional group. This compound is of interest in various fields of chemistry, particularly in medicinal chemistry and materials science due to its unique structural features and potential biological activities.
The compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. It is not commonly found in nature and is typically produced in laboratory settings or through industrial processes.
3-(4-Pyridyl)-1H-pyrrole-2-carboxylic Acid falls under the category of heterocyclic compounds, specifically pyrroles, which are five-membered aromatic rings containing nitrogen. Its classification can also extend to carboxylic acids due to the presence of the carboxyl group (-COOH).
The synthesis of 3-(4-Pyridyl)-1H-pyrrole-2-carboxylic Acid can be achieved through several methodologies, including:
The molecular structure of 3-(4-Pyridyl)-1H-pyrrole-2-carboxylic Acid includes:
C1=CC(N=C1C(=O)O)=C(C=N)C=N
.3-(4-Pyridyl)-1H-pyrrole-2-carboxylic Acid can undergo various chemical reactions, including:
The mechanism of action for 3-(4-Pyridyl)-1H-pyrrole-2-carboxylic Acid is not fully elucidated but is hypothesized to involve:
3-(4-Pyridyl)-1H-pyrrole-2-carboxylic Acid has several scientific uses, including:
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8